molecular formula C19H18ClNO2S B4760135 N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide

N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide

Cat. No. B4760135
M. Wt: 359.9 g/mol
InChI Key: DWXNGYWKJGBUKG-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide, also known as CPNS, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is often used as a research tool to investigate the biochemical and physiological effects of certain molecules on the body.

Scientific Research Applications

N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit certain enzymes in the body. N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide has also been used to investigate the effects of certain molecules on the cardiovascular system.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body, which can lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation, inhibit certain enzymes, and affect the cardiovascular system. N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide has also been shown to have an impact on the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for investigating the effects of certain molecules on the body. However, one limitation of N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.

Future Directions

There are many future directions for research on N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide. One area of interest is its potential use as an anti-inflammatory agent. N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide has been shown to have anti-inflammatory effects, and further research could help to determine its potential as a treatment for inflammatory diseases. Another area of interest is its impact on the cardiovascular system. N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide has been shown to affect the cardiovascular system, and further research could help to determine its potential as a treatment for cardiovascular diseases. Additionally, research could be done to investigate the impact of N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide on the immune system and its potential use as an immunomodulatory agent.
Conclusion:
In conclusion, N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects on the body, and has been used to investigate the effects of certain molecules on the body. While there are advantages and limitations to using N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide in lab experiments, there are many future directions for research on this compound.

properties

IUPAC Name

N-[1-(4-chlorophenyl)propyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2S/c1-2-19(15-7-10-17(20)11-8-15)21-24(22,23)18-12-9-14-5-3-4-6-16(14)13-18/h3-13,19,21H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXNGYWKJGBUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorophenyl)propyl]naphthalene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.